Phenol, 2,2'-butylidenebis[4,6-bis(1,1-dimethylethyl)-
Description
Historical Development of Hindered Phenol Antioxidants
The journey of phenolic antioxidants began with simple monophenolic compounds in the early 20th century, which provided limited protection against oxidative degradation. The critical breakthrough came with the introduction of steric hindrance through bulky alkyl substituents, a concept first commercialized in the 1950s with 2,6-di-tert-butyl-4-methylphenol (BHT). This structural modification dramatically improved radical scavenging efficiency by protecting the reactive phenolic hydroxyl group while enhancing thermal stability through increased molecular weight.
The 1980s witnessed a paradigm shift with the development of bifunctional phenolic antioxidants containing secondary stabilization mechanisms. Studies demonstrated that incorporating electron-donating groups (e.g., methyl or methoxy) adjacent to the phenolic hydroxyl could increase electron cloud density, lowering the O–H bond dissociation energy and improving hydrogen donation capacity. This period also saw the emergence of bridged bis-phenols like 2,2'-butylidenebis[4,6-bis(1,1-dimethylethyl)-phenol, which combined multiple hindered phenolic units into single molecules with reduced volatility and enhanced polymer compatibility.
Table 1: Evolutionary Milestones in Hindered Phenol Antioxidant Design
| Era | Structural Features | Key Advancements |
|---|---|---|
| 1950s | Mono-phenols with tert-butyl groups | Introduced steric hindrance concept |
| 1980s | Bridged bis-phenols | Reduced volatility, improved thermal stability |
| 2000s | Functionalized derivatives | Synergistic radical scavenging mechanisms |
| 2010s-Present | High-molecular-weight polymeric variants | Enhanced polymer matrix compatibility |
Modern synthetic strategies focus on molecular engineering to optimize three key parameters:
Position of 2,2'-Butylidenebis[4,6-bis(1,1-dimethylethyl)-Phenol in Antioxidant Classifications
Within the hierarchical classification of polymer stabilizers, this compound occupies a strategic niche as a high-performance primary antioxidant. Its molecular architecture places it at the intersection of three critical antioxidant categories:
Table 2: Classification of Phenolic Antioxidants by Function and Structure
| Category | Key Characteristics | Example Compounds |
|---|---|---|
| Simple Mono-phenols | Low molecular weight, limited thermal stability | BHT, BHA |
| Bridged Bis-phenols | Enhanced molecular weight, reduced volatility | 2,2'-Butylidenebis[4,6-bis(tert-butyl)-phenol |
| Polymeric Phenolics | High molecular weight, excellent retention | Tetrakis[methylene(3,5-di-tert-butyl-4-hydroxyhydrocinnamate)]methane |
| Functionalized Derivatives | Synergistic stabilization mechanisms | Phosphite-phenol hybrids |
The compound's butylidene bridge serves multiple functions:
- Steric protection : The tert-butyl groups at 4,6-positions create a shielded environment around the phenolic hydroxyl, reducing premature oxidation
- Conformational rigidity : The bridging group restricts molecular rotation, maintaining optimal spatial orientation for radical interception
- Electron donation : Methyl groups adjacent to the ether linkage increase electron density at the phenolic oxygen, enhancing hydrogen donation capacity
Comparative studies with commercial antioxidants demonstrate its superior performance in polyamide matrices. After 12 days of thermal aging at 150°C, polyamide-6 composites containing this antioxidant retained 88% of initial tensile strength versus 70% for conventional bis-phenol counterparts. This performance stems from its unique combination of low migration tendency (due to increased molecular weight) and high radical scavenging efficiency (kinh = 2.3×104 M-1s-1 in DPPH assays).
The compound's classification as a "persistent antioxidant" arises from its ability to maintain protective efficacy through multiple stabilization mechanisms:
- Primary radical scavenging via hydrogen atom transfer
- Secondary stabilization through resonance-stabilized phenoxyl radicals
- Tertiary protection via physical shielding of polymer chains
Properties
CAS No. |
51685-31-5 |
|---|---|
Molecular Formula |
C32H50O2 |
Molecular Weight |
466.7 g/mol |
IUPAC Name |
2,4-ditert-butyl-6-[1-(3,5-ditert-butyl-2-hydroxyphenyl)butyl]phenol |
InChI |
InChI=1S/C32H50O2/c1-14-15-22(23-16-20(29(2,3)4)18-25(27(23)33)31(8,9)10)24-17-21(30(5,6)7)19-26(28(24)34)32(11,12)13/h16-19,22,33-34H,14-15H2,1-13H3 |
InChI Key |
ZWHPPPRROACAFE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=C(C(=CC(=C1)C(C)(C)C)C(C)(C)C)O)C2=C(C(=CC(=C2)C(C)(C)C)C(C)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,2’-butylidenebis[4,6-bis(1,1-dimethylethyl)-] typically involves the reaction of phenol derivatives with butylidene compounds under specific conditions. The reaction often requires a catalyst and controlled temperature to ensure the correct formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions
Phenol, 2,2’-butylidenebis[4,6-bis(1,1-dimethylethyl)-] can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may lead to the formation of quinones, while reduction may produce hydroquinones .
Scientific Research Applications
Structural Characteristics
The compound features a butylidene bridge connecting two phenolic groups, each substituted with tert-butyl groups. This arrangement contributes to its stability and reactivity.
Chemistry
Phenol, 2,2'-butylidenebis[4,6-bis(1,1-dimethylethyl)-] is utilized as a reagent in various organic synthesis reactions. It participates in:
- Oxidation Reactions : Converting phenolic compounds into quinones.
- Reduction Reactions : Transforming oxidized products back into their phenolic forms.
- Substitution Reactions : Engaging in electrophilic aromatic substitutions to introduce other functional groups.
Biological Research
Recent studies have highlighted its potential biological activities:
- Antibacterial Properties : Research indicates that this compound exhibits inhibitory effects against certain bacterial strains.
- Antifungal Activity : It has been evaluated for its effectiveness against fungal pathogens.
Case Study: Antimicrobial Activity
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of phenolic compounds, including butylidenebis derivatives, showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Medicinal Applications
The compound's unique structure allows for exploration in drug development:
- Therapeutic Agents : Investigated for potential use in treating infections due to its antimicrobial properties.
Industrial Applications
Phenol derivatives are widely used as antioxidants and stabilizers in various industrial processes:
- Antioxidants : Employed in plastics and rubber to prevent oxidative degradation.
Mechanism of Action
The mechanism of action of Phenol, 2,2’-butylidenebis[4,6-bis(1,1-dimethylethyl)-] involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular components to exert its effects. Molecular docking studies have shown its binding affinity to specific proteins, which helps in understanding its biological activities .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2,2'-Methylenebis[4,6-di-tert-butylphenol]
- CAS Registry Number : 38486-51-0
- Molecular Formula : C₂₉H₄₄O₂
- Molecular Weight : 424.66 g/mol
- Structure: Comprises two phenolic rings connected by a methylene bridge (–CH₂–), each substituted with bulky tert-butyl (–C(CH₃)₃) groups at the 4 and 6 positions .
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes critical differences among phenolic antioxidants with methylene/ethylidene bridges and tert-butyl substituents:
Functional and Performance Differences
- Bridge Type :
- Methylene vs. Ethylidene : Ethylidene-bridged compounds (e.g., CAS 35958-30-6) exhibit higher molecular weight and hydrophobicity, making them suitable for food-grade polymers . Methylene-bridged analogs (e.g., target compound) are preferred in industrial applications due to lower cost and comparable thermal stability .
- Substituent Positions :
- 4,6-Di-tert-butyl groups (target compound) enhance steric protection of the phenolic –OH group, improving radical scavenging efficiency compared to 2,6-di-tert-butyl derivatives (CAS 118-82-1) .
Methyl substituents (CAS 119-47-1) reduce molecular weight, increasing volatility but limiting high-temperature utility .
Antimicrobial Activity :
- The target compound and CAS 119-47-1 show broad-spectrum antifungal activity at concentrations of 50–100 µg/mL, attributed to free radical quenching and membrane disruption .
- Ethylidene derivatives (CAS 35958-30-6) are less studied for antimicrobial use but dominate in regulated industries due to compliance with food safety standards .
Research Findings and Industrial Relevance
- Antioxidant Mechanisms: The tert-butyl groups in the target compound extend the induction period of polymer oxidation by 2–3× compared to non-bridged analogs like CAS 96-76-4 . Synergistic effects are observed when paired with phosphite co-stabilizers, enhancing polymer lifespan .
- Synthetic Routes: Manganese-catalyzed coupling (e.g., using ’s chiral catalysts) enables enantioselective synthesis of bridged phenolics, though industrial production favors cost-effective Friedel-Crafts alkylation .
Emerging Applications :
- The target compound’s derivatives are being explored in epoxy resin catalysts () and chiral ligand frameworks for asymmetric catalysis .
Biological Activity
Phenol, 2,2'-butylidenebis[4,6-bis(1,1-dimethylethyl)-] is a compound widely recognized for its antioxidant properties and applications in various industrial contexts. This article delves into its biological activity, summarizing key research findings, case studies, and relevant data.
- Chemical Formula : C23H32O2
- Molecular Weight : 340.4990 g/mol
- CAS Registry Number : 119-47-1
- IUPAC Name : 2,2'-Methylenebis[4-methyl-6-tert-butylphenol]
Structural Overview
The compound features a methylene bridge connecting two phenolic groups, each substituted with tert-butyl groups at the 6-position and methyl groups at the 4-position. This structure contributes to its stability and effectiveness as an antioxidant.
Antioxidant Properties
Phenol, 2,2'-butylidenebis[4,6-bis(1,1-dimethylethyl)-] exhibits significant antioxidant activity. It is known to scavenge free radicals and inhibit lipid peroxidation, making it valuable in preventing oxidative stress in biological systems.
The antioxidant mechanism primarily involves the donation of hydrogen atoms to free radicals, thus stabilizing them and preventing cellular damage. Studies have shown that this compound can effectively reduce oxidative stress markers in various models.
Human Health Assessments
A Tier II assessment conducted by the National Industrial Chemicals Notification and Assessment Scheme (NICNAS) indicated that the compound is classified as a Category 2 substance toxic to reproduction. The risk phrases associated with this classification include "May impair fertility" and "May cause harm to the unborn child" .
Animal Studies
In animal studies, exposure to high concentrations (1000 ppm) resulted in body weight suppression and increased liver weight in both male and female rats. The No Observed Adverse Effect Level (NOAEL) was determined to be 300 ppm for non-reproductive organ effects .
Case Studies
- Skin Sensitization Tests :
- Long-term Exposure Studies :
Environmental Impact
Phenol, 2,2'-butylidenebis[4,6-bis(1,1-dimethylethyl)-] has been evaluated for its environmental risks. Its persistence in the environment raises concerns regarding bioaccumulation and potential ecological effects. The compound is not easily biodegradable and poses risks to aquatic life due to its stability under chlorination conditions .
Comparative Analysis with Similar Compounds
| Compound Name | CAS Number | Molecular Weight | Antioxidant Activity | Toxicity Level |
|---|---|---|---|---|
| Phenol, 2,2'-butylidenebis[4,6-bis(1,1-dimethylethyl)-] | 119-47-1 | 340.4990 g/mol | High | Category 2 |
| Butylated Hydroxytoluene (BHT) | 128-37-0 | 220.35 g/mol | Moderate | Category 3 |
| Phenol, 4,4'-methylenebis[2,6-bis(1,1-dimethylethyl)-] | 118-82-1 | 424.6585 g/mol | High | Category 2 |
Q & A
Basic: What are the standard analytical techniques for characterizing this compound, and how are they applied?
Answer:
The compound is typically characterized using:
- HPLC : Retention time (2.510 min) and peak area/height (188768/34941) for purity assessment (Ethyl acetate:hexane = 30:20 eluent system) .
- GC-MS : Identification via retention index matching (e.g., Rt=17.954 for 2,4-bis(tert-butyl)-phenol) and NIST library comparisons to distinguish from impurities like 1-Tetradecene .
- FTIR : Functional group analysis using characteristic bands (e.g., 2924 cm⁻¹ for C-H stretching, 1550 cm⁻¹ for benzene rings) .
Basic protocols should include column chromatography (silica gel) for preliminary fractionation and activity-guided isolation .
Advanced: How can spectral data contradictions (e.g., GC-MS impurities) be resolved during structural elucidation?
Answer:
- Multi-technique validation : Cross-validate GC-MS findings with NMR (¹H/¹³C) or high-resolution MS to confirm molecular ions and rule out column artifacts (e.g., pentadecane impurities) .
- Chromatographic optimization : Adjust mobile phase ratios or use orthogonal columns (e.g., C18 vs. phenyl) to improve peak resolution .
- Quantitative structure-activity relationship (QSAR) : Correlate bioactivity with purified fractions to isolate the active compound .
Basic: What key physical properties influence experimental design for this compound?
Answer:
Critical properties include:
- Lipophilicity : LogP = 9.49, requiring non-polar solvents (e.g., hexane) for dissolution .
- Low aqueous solubility : Use surfactants or co-solvents (e.g., DMSO) in bioassays .
- Thermal stability : High boiling point (466.9°C) allows high-temperature reactions without degradation .
- Vapor pressure : 2.44E-09 mmHg at 25°C necessitates closed systems to prevent sublimation .
Advanced: How can environmental persistence be assessed given its high LogD and BCF values?
Answer:
- Bioconcentration factor (BCF) : Experimental determination using OECD Test Guideline 305 (aqueous and sediment exposure models) .
- Degradation studies : Monitor hydrolytic/oxidative stability under varying pH (5.5–7.4) and UV exposure .
- QSAR modeling : Predict bioaccumulation potential using polar surface area (18.46 Ų) and molar refractivity (132.87 cm³) .
Basic: What safety protocols are recommended based on its toxicity profile?
Answer:
- Handling : Use PPE (gloves, goggles) and work under fume hoods due to potential respiratory irritancy .
- Storage : Keep in airtight containers at <25°C to avoid oxidative degradation .
- Waste disposal : Incinerate at high temperatures (>800°C) to prevent environmental release .
Advanced: How to quantify leachables in polymers per regulatory limits (e.g., GB9685-2008)?
Answer:
- LC-MS/MS : Develop a method with LOD <0.1 mg/kg for detecting migration in food-contact plastics (PE, PP) .
- Accelerated aging : Simulate long-term leaching using 40°C/75% RH conditions for 10 days .
- Calibration standards : Use Ethanox®314 (a structural analog) as a reference for recovery studies .
Basic: What experimental approaches confirm its antioxidant or antimicrobial mechanisms?
Answer:
- DPPH assay : Measure free radical scavenging at 517 nm; IC50 values <50 µg/mL indicate high activity .
- Agar diffusion : Test against Salmonella typhimurium with inhibition zones >10 mm confirming biocidal properties .
- Synergistic studies : Combine with benzenepropanoic acid derivatives to assess enhanced efficacy .
Advanced: How to isolate synergistic effects in multi-component antimicrobial extracts?
Answer:
- Bioassay-guided fractionation : Use preparative HPLC to separate active fractions, followed by checkerboard assays to calculate fractional inhibitory concentration (FIC) indices .
- Metabolomic profiling : Apply UPLC-QTOF-MS to map compound interactions and identify co-eluting metabolites .
- Gene expression analysis : Quantify stress-response genes (e.g., katG for oxidative stress) in target pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
